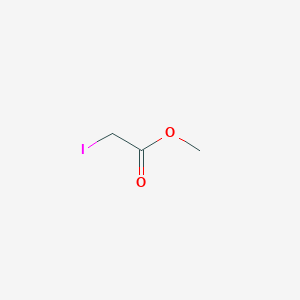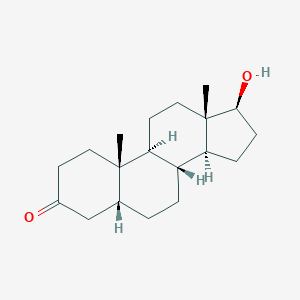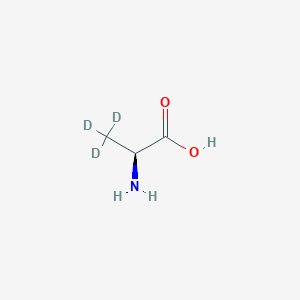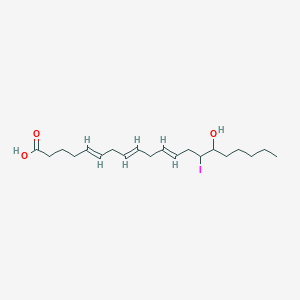![molecular formula C12H7F3O4 B052532 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid CAS No. 355818-02-9](/img/structure/B52532.png)
5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-55244 is a synthetic cannabinoid receptor agonist. It is known for its potent analgesic effects and is widely used in scientific research. The compound is a full agonist of the cannabinoid receptor type 1 (CB1), with a binding affinity (Ki) of 0.21 nanomolar, making it more potent than other commonly used full agonists such as HU-210 .
Applications De Recherche Scientifique
CP-55244 is extensively used in scientific research due to its potent activity at cannabinoid receptors. Its applications include:
Chemistry: Studying the structure-activity relationships of cannabinoids.
Biology: Investigating the role of cannabinoid receptors in physiological processes.
Medicine: Exploring its potential as an analgesic and its effects on pain pathways.
Industry: Developing new synthetic cannabinoids for therapeutic use.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP-55244 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Decahydronaphthalene Core: This involves cyclization reactions to form the decahydronaphthalene ring system.
Hydroxylation and Alkylation: Introduction of hydroxyl groups and alkyl chains at specific positions on the core structure.
Final Functionalization: Addition of the hydroxymethyl and phenyl groups to complete the synthesis.
Industrial Production Methods
Industrial production of CP-55244 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and functionalization reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity CP-55244.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure the compound’s purity and identity.
Analyse Des Réactions Chimiques
Types of Reactions
CP-55244 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various hydroxylated, alkylated, and substituted derivatives of CP-55244.
Mécanisme D'action
CP-55244 exerts its effects by binding to and activating cannabinoid receptor type 1 (CB1). This activation leads to:
Inhibition of Adenylyl Cyclase: Reducing the levels of cyclic adenosine monophosphate (cAMP).
Modulation of Ion Channels: Decreasing calcium conductance and increasing potassium conductance.
Synaptic Transmission: Modulating neurotransmitter release and synaptic plasticity.
Comparaison Avec Des Composés Similaires
CP-55244 is compared with other synthetic cannabinoids such as:
- CP-42096
- CP-47497
- CP-55940
Uniqueness
CP-55244 is unique due to its extremely high potency and full agonist activity at CB1 receptors, making it more effective in research applications compared to other cannabinoids .
Propriétés
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAVEWJCFSUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)







